molecular formula C3H6O5P- B1259903 Glycerol 1,2-cyclic phosphate(1-)

Glycerol 1,2-cyclic phosphate(1-)

Cat. No. B1259903
M. Wt: 153.05 g/mol
InChI Key: PXLGNXWMKNZOAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,2-cyclic phosphate(1-) is conjugate base of glycerol 1,2-cyclic phosphate;  major species at pH 7.3. It is a conjugate base of a glycerol 1,2-cyclic phosphate.

Scientific Research Applications

Observations in Diatoms

  • Glycerol 1,2-cyclic phosphate was identified in four species of centric diatoms, constituting 15 to 30% of the total signals from organophosphates in 31P NMR spectra. This marked the first observation of this compound as a major metabolite in such species (Boyd et al., 1987).

Enzymatic Formation

  • Research has shown that Glycerol 1:2-cyclic phosphate is released alongside glycerophosphate during the action of kidney glycerophosphinicocholine diesterase on glycerylphosphorylcholine and glycerylphosphorylethanolamine. This formation is influenced by pH and the presence of Mg2+ or Ca2+ (Clarke & Dawson, 1976).

Intracellular Signaling

  • Cyclic glycerophosphates, including 1,2-cyclic glycerophosphates, have been found to induce rapid intracellular tyrosine phosphorylation in specific cells, suggesting a role in cellular signaling and potentially in processes associated with cell differentiation (Shinitzky et al., 2000).

In Rat Tissues

  • Glycerol vic-cyclic phosphate was found in rat tissues, specifically in the liver, kidney, and brain, demonstrating its presence and potential biological role in mammalian systems (Clarke & Dawson, 1980).

Bioengineering Applications

  • Studies in metabolic engineering have investigated the production of 1,2-propanediol from glycerol in yeast, highlighting a possible biotechnological application of glycerol derivatives (Islam et al., 2017).

Plant Immunity

  • Glycerol-3-phosphate, a related compound, has been identified as a critical inducer of systemic immunity in plants, demonstrating the significance of glycerol phosphates in plant biology (Chanda et al., 2011).

Prebiotic Chemistry

  • The prebiotic formation of glycerol phosphate esters, including cyclic glycerol-monophosphate, has been studied, suggesting their potential role in the origin and evolution of life on early Earth (Gull & Pasek, 2021).

properties

IUPAC Name

(2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLGNXWMKNZOAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OP(=O)(O1)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O5P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol 1,2-cyclic phosphate(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycerol 1,2-cyclic phosphate(1-)
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Reactant of Route 6
Glycerol 1,2-cyclic phosphate(1-)

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